molecular formula C14H16ClN3OS2 B285399 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide

Número de catálogo: B285399
Peso molecular: 341.9 g/mol
Clave InChI: BTYNXWOIOHLARF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various hematological malignancies.

Mecanismo De Acción

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide binds to the active site of BTK and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B-cell survival and proliferation. This compound has also been shown to induce apoptosis in B-cell malignancies by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK and downstream signaling pathways, this compound has also been shown to modulate the tumor microenvironment by decreasing the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which play a critical role in the anti-tumor immune response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide is its selectivity for BTK, which reduces the potential for off-target effects. This compound has also demonstrated good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 enzymes. This may limit its use in combination with other drugs that are metabolized by the same enzymes.

Direcciones Futuras

There are several future directions for the development of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide. One potential direction is the evaluation of this compound in combination with other targeted therapies, such as inhibitors of the PI3K/AKT pathway or the BCL-2 family of proteins. Another potential direction is the evaluation of this compound in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Additionally, the identification of biomarkers that predict response to this compound may help to identify patients who are most likely to benefit from treatment. Finally, the development of this compound analogs with improved pharmacokinetic properties or selectivity may further enhance its therapeutic potential.

Métodos De Síntesis

The synthesis of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide involves a multi-step process starting from commercially available starting materials. The key step involves the formation of the thiazole ring through a condensation reaction between 2-mercaptothiazole and tert-butyl acrylate. The resulting thiazole intermediate is then coupled with 5-chloro-2-pyridinecarboxylic acid to form the final product, this compound.

Aplicaciones Científicas De Investigación

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK activity and downstream signaling pathways, leading to apoptosis and decreased cell proliferation.

Propiedades

Fórmula molecular

C14H16ClN3OS2

Peso molecular

341.9 g/mol

Nombre IUPAC

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide

InChI

InChI=1S/C14H16ClN3OS2/c1-14(2,3)10-7-20-13(17-10)21-8-12(19)18-11-5-4-9(15)6-16-11/h4-7H,8H2,1-3H3,(H,16,18,19)

Clave InChI

BTYNXWOIOHLARF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=NC=C(C=C2)Cl

SMILES canónico

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=NC=C(C=C2)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.